1,2,4-Trimethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-6-8(2)4-5-9(7)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIVFDJJMVMUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861755 | |
| Record name | Piperazine, 1,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-85-4 | |
| Record name | 1,2,4-Trimethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Trimethylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147494 | |
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| Record name | Piperazine, 1,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperazine, 1,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-trimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2,4-TRIMETHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JY5VM09AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
The activity of piperazine derivatives is influenced by:
- Lipophilicity (logP) : Higher logP correlates with increased permeation enhancement but reduced solubility.
- Molar Volume : Bulkier molecules (e.g., compound 5 ) exhibit stronger activity due to enhanced membrane interaction .
- Symmetry : Asymmetric substitutions (e.g., compound 3 ) reduce activity compared to symmetric analogs (e.g., compound 4 ) .
*Estimated based on structural analogs .
Toxicity and Solubility Trade-offs
Increasing methyl substitution enhances hydrophobicity and surface activity, raising toxicity and skin irritancy while reducing solubility. For instance, compound 5 (3,3,6-trimethylpiperazine-2,5-dione) shows higher irritancy than 3 or 4 . This trend likely applies to 1,2,4-trimethylpiperazine, though specific data are lacking.
Key Research Findings and Contradictions
- Structural Symmetry vs. Activity : Symmetric dimethylation (compound 4 ) outperforms asymmetric derivatives (compound 3 ) in skin permeation, contradicting assumptions that bulkiness alone drives activity .
- Role of logP : While higher logP generally enhances permeation, excessively hydrophobic compounds (e.g., 2,4,5-trimethylpiperazine) may lose efficacy due to poor solubility .
- Biological Context : Piperazines with identical methyl groups (e.g., 2,3,5-trimethylpiperazine) show divergent roles—flavor production vs. antimicrobial activity—depending on microbial metabolism .
Preparation Methods
Modified Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction , traditionally used for N-methylation of amines, has been adapted for piperazine systems. In this process, formaldehyde acts as the methyl donor, while sodium carbonate facilitates deprotonation and accelerates the reaction. A representative procedure involves:
-
Reagent Ratios :
-
Reaction Conditions :
Under these conditions, the reaction achieves conversions exceeding 78%, with 1,2,4-trimethylpiperazine as the primary product. The mechanism involves sequential nucleophilic attacks by the amine on formaldehyde, followed by hydride transfer and elimination of carbon dioxide ().
High-Pressure Methylation
An alternative method employs elevated pressure to enhance reaction efficiency. For example, methylation at 1,000 psi and 130–160°C reduces reaction times to 2–4 hours. However, this approach yields lower conversions (54%) compared to atmospheric-pressure methods and often produces foams due to evolution.
Optimization of Reaction Parameters
Catalyst Selection
Sodium carbonate outperforms potassium carbonate in terms of conversion rates. Studies indicate that 0.3–0.7 equivalents of per mole of amine optimize yields while minimizing side reactions. Excess catalyst (>1.5 equivalents) inversely affects conversion due to base-induced decomposition of intermediates.
Temperature and Time Dependence
The relationship between temperature and reaction progress is nonlinear. At 90–95°C , conversions plateau after 6 hours, whereas temperatures below 70°C require extended durations (>12 hours) for comparable yields. The table below summarizes key findings:
| Temperature (°C) | Time (hours) | Conversion (%) |
|---|---|---|
| 70 | 12 | 45 |
| 90 | 6 | 78 |
| 150 | 2 | 54 |
Solvent Systems
Aqueous formaldehyde solutions are preferred for their dual role as solvent and methylating agent. Nonpolar solvents (e.g., toluene) reduce reaction rates due to poor miscibility with formaldehyde.
Purification and Isolation
Post-reaction workup involves:
-
Neutralization : Excess formaldehyde is quenched with sodium hydroxide ().
-
Distillation : The product is isolated via azeotropic distillation with water, yielding a 37% amine-water azeotrope .
-
Drying : The amine layer is separated using concentrated , followed by fractional distillation to obtain anhydrous 1,2,4-trimethylpiperazine.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods for preparing 1,2,4-trimethylpiperazine:
| Parameter | Atmospheric-Pressure Method | High-Pressure Method |
|---|---|---|
| Temperature (°C) | 85–100 | 130–160 |
| Pressure (psi) | Atmospheric | 1,000 |
| Conversion (%) | 78–89 | 54 |
| Reaction Time (hours) | 1–6 | 2–4 |
| Byproduct Formation | Minimal | Significant foam |
The atmospheric-pressure method is superior in terms of yield and scalability, making it the industrial standard.
Mechanistic Insights
The methylation proceeds via a stepwise mechanism:
-
Formation of Iminium Ion : Formaldehyde reacts with the amine to generate an iminium intermediate.
-
Hydride Transfer : The intermediate undergoes hydride transfer from a second formaldehyde molecule, yielding an N-methylated product.
-
Elimination : Decarboxylation of the intermediate releases , driving the reaction forward.
Steric effects influence regioselectivity, favoring methylation at the less hindered nitrogen atoms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2,4-Trimethylpiperazine in academic research?
- Methodology : The synthesis of 1,2,4-Trimethylpiperazine derivatives typically involves nucleophilic substitution or reductive amination. For example, alkylation of piperazine precursors with methyl halides under controlled pH conditions can yield substituted derivatives. Purification often employs column chromatography or recrystallization, validated via melting point analysis and spectroscopic techniques. Internal standards (e.g., p-tolylpiperazine) may optimize quantitative analysis .
Q. How is 1,2,4-Trimethylpiperazine characterized using spectroscopic methods?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy identifies substituent positions via characteristic splitting patterns (e.g., singlet for equivalent methyl groups). Infrared (IR) spectroscopy confirms functional groups like C-N stretches (~1,250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, with fragmentation patterns aiding structural elucidation. Elemental analysis ensures purity (>95%) .
Q. What are the key considerations for crystallographic analysis of 1,2,4-Trimethylpiperazine derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) requires high-quality crystals grown via slow evaporation. SHELX software (e.g., SHELXL97) refines structural parameters, with hydrogen bonding and chair conformations of the piperazine ring analyzed using metrics like puckering parameters. Data-to-parameter ratios >15 ensure reliability. Hydrogen bonds (N–H···Cl) stabilize crystal packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in 1,2,4-Trimethylpiperazine crystal structures?
- Methodology : Discrepancies arise from variations in protonation states or solvent inclusion. Multi-scan absorption corrections (e.g., CrystalClear) minimize data artifacts. Refinement with anisotropic displacement parameters and high-resolution data (<1.0 Å) clarifies ambiguous interactions. Comparative analysis of isostructural analogs helps validate bonding motifs .
Q. What methodologies are employed to study the chiral configuration of 1,2,4-Trimethylpiperazine derivatives?
- Methodology : Chiral resolution via diastereomeric salt formation or chiral HPLC precedes SCXRD. Absolute configuration is determined using Flack parameters (e.g., 0.046(14) for S-enantiomers) and Friedel pair analysis. Polarized light microscopy identifies twinning in non-centrosymmetric space groups (e.g., P2₁2₁2₁) .
Q. How do structural modifications at the 1,2,4 positions influence the bioactivity of Trimethylpiperazine analogs?
- Methodology : Substituent effects are tested via structure-activity relationship (SAR) studies. For example, introducing electron-withdrawing groups (e.g., –CF₃) enhances antimicrobial activity by altering lipophilicity (logP). In vitro assays (e.g., agar diffusion) quantify inhibitory zones against Gram-positive bacteria. Molecular docking predicts binding affinities to target enzymes .
Q. What experimental strategies are recommended for analyzing non-covalent interactions in Trimethylpiperazine-based coordination complexes?
- Methodology : UV-Vis and electron paramagnetic resonance (EPR) spectroscopy probe metal-ligand charge transfer. Thermogravimetric analysis (TGA) assesses thermal stability, while Hirshfeld surfaces map intermolecular contacts (e.g., C–H···π). Magnetic susceptibility measurements evaluate spin states in transition metal complexes .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
